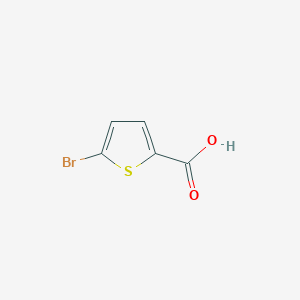

5-Bromothiophene-2-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of 5-Bromothiophene-2-carboxylic acid and its derivatives can be achieved through various chemical reactions, including Suzuki cross-coupling reactions. A study conducted by Rasool et al. (2020) demonstrates a facile synthesis route for thiophene-based derivatives from 5-Bromothiophene-2-carboxylic acid, highlighting its utility in generating compounds with good spasmolytic effects (Rasool et al., 2020).

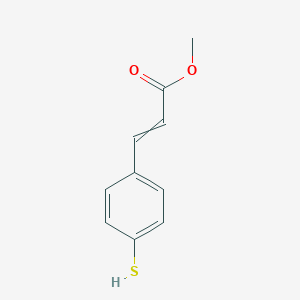

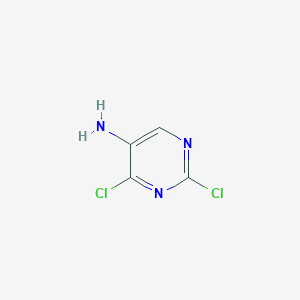

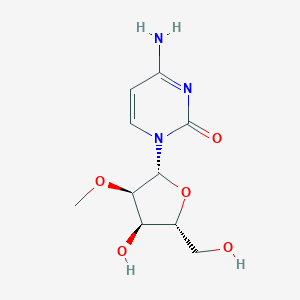

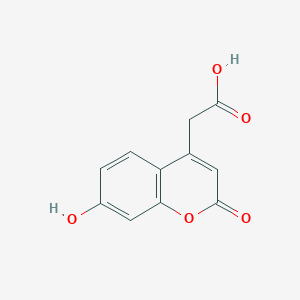

Molecular Structure Analysis

The molecular structure of 5-Bromothiophene-2-carboxylic acid derivatives has been extensively analyzed through various spectroscopic techniques. For instance, Sharma et al. (2022) conducted a crystal structure analysis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, offering insight into their structural characteristics and potential as antifungal and antibacterial agents (Sharma et al., 2022).

Scientific Research Applications

-

Preparation of 5-bromo-2-thiophenecarboxylic acid butyl ester

- Application : 5-Bromothiophene-2-carboxylic acid is used in the preparation of 5-bromo-2-thiophenecarboxylic acid butyl ester . This compound could be used as an intermediate in the synthesis of more complex organic molecules.

- Results : The outcome of this reaction would be the formation of the butyl ester of 5-bromo-2-thiophenecarboxylic acid .

-

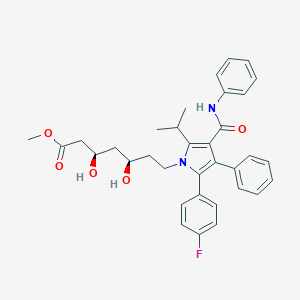

Preparation of new porphyrin sensitizers based on donor-Π-acceptor (D-Π-A) approach

- Application : 5-Bromothiophene-2-carboxylic acid is used in the preparation of new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach . These sensitizers can be used in photodynamic therapy for cancer treatment and in dye-sensitized solar cells.

- Results : The outcome of this reaction would be the formation of a new porphyrin sensitizer with enhanced light absorption and energy transfer properties .

Safety And Hazards

5-Bromothiophene-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

5-Bromothiophene-2-carboxylic acid may be used in the preparation of 5-bromo-2-thiophenecarboxylic acid butyl ester, sulphonyl-tetrafluorophenyl (STP) esters, and new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach . This suggests potential future directions in the development of new compounds for various applications.

properties

IUPAC Name |

5-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWZPSUDTMGBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325113 | |

| Record name | 5-Bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromothiophene-2-carboxylic acid | |

CAS RN |

7311-63-9 | |

| Record name | 5-Bromo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7311-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 408675 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromothiophene-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.